

Vcpip1-IN-1 and its Target Vcpip1/VCIP135: An In-depth Technical Guide

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Compound of Interest

Compound Name: Vcpip1-IN-1

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Introduction

Vcpip1/VCIP135 (Valosin-containing protein p97/p47 complex-interacting protein 1) is a deubiquitinating enzyme (DUB) that plays a crucial role in several fundamental cellular processes. As a member of the Ovarian Tumor (OTU) domain-containing family of DUBs, VCIP1 is implicated in the regulation of protein stability and function through the removal of ubiquitin chains from its substrates. Its activities are integral to post-mitotic Golgi and endoplasmic reticulum reassembly, DNA damage repair, and the modulation of key signaling pathways, making it a compelling target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[1][2] This technical guide provides a comprehensive overview of VCIP1, its function, and the development of a potent and selective inhibitor, **Vcpip1-IN-1** (CAS-12290-201).

The Target Protein: Vcpip1/VCIP135

VCIP1 is a multi-domain protein that functions as a cysteine protease.[2] Its catalytic activity is primarily directed towards 'Lys-11'- and 'Lys-48'-linked polyubiquitin chains.[2] The function of VCIP1 is tightly regulated, particularly during the cell cycle, to ensure the timely reassembly of the Golgi apparatus after mitosis. This regulation is achieved through phosphorylation, which modulates its deubiquitinase activity.[2]

Core Functions and Signaling Pathways

VCPIP1 is a key player in multiple cellular signaling cascades:

- **Golgi Apparatus Reassembly:** VCPIP1 is essential for the p97/VCP-mediated reassembly of Golgi stacks following mitosis. It is part of a complex that includes p97 and its adaptor p47, where it acts to deubiquitinate key components, facilitating membrane fusion.[\[1\]](#)
- **Hippo/YAP Signaling in Pancreatic Cancer:** In pancreatic ductal adenocarcinoma (PDAC), VCPIP1 has been shown to stabilize the transcriptional co-activator YAP by inhibiting its K48-linked polyubiquitination and subsequent proteasomal degradation. This creates a positive feedback loop, as YAP can, in turn, enhance the transcription of VCPIP1, promoting cancer progression.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- **Innate Immune Response:** VCPIP1 is a positive regulator of Toll-like receptor 4 (TLR4) signaling. Upon TLR4 activation, VCPIP1 translocates from the nucleus to the cytoplasm, where it interacts with and reduces the K48-linked ubiquitination of IRAK1 and IRAK2, leading to their stabilization and potentiation of the innate immune response.[\[6\]](#)

Vcpip1-IN-1 (CAS-12290-201): A Potent and Selective Inhibitor

Vcpip1-IN-1, also known as CAS-12290-201, is a potent, selective, and covalent inhibitor of VCPIP1. It belongs to the fluoro-quinazolinone chemical class and targets the catalytic cysteine residue (C219) of VCPIP1.[\[7\]](#)[\[8\]](#)

Quantitative Inhibitor Data

The following tables summarize the key quantitative data for **Vcpip1-IN-1** and its precursor, WH-9943-103C.

Compound	Target	IC50 (nM)	Assay	Reference
Vcpip1-IN-1 (CAS-12290-201)	VCPIP1	70	Ub-Rho Cleavage Assay	[7]
WH-9943-103C	VCPIP1	<1000	Ub-Rho Cleavage Assay	

Table 1: Inhibitory Potency (IC50) of VCPIP1 Inhibitors.

Compound	Target	Ki (μM)	kinact (s ⁻¹)	kinact/Ki (M ⁻¹ s ⁻¹)	Assay	Reference
Vcpip1-IN-1 (CAS-12290-201)	VCPIP1	15.3 ± 4.6	0.0792 ± 0.0085	~5176	Kinetic Analysis	[7]

Table 2: Kinetic Parameters of **Vcpip1-IN-1**.

Selectivity Profile

Vcpip1-IN-1 (CAS-12290-201) has been shown to be highly selective for VCPIP1, with little to no activity observed against other cellular deubiquitinating enzymes in activity-based protein profiling (ABPP) experiments.[7]

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the characterization of VCPIP1 and its inhibitors.

Ubiquitin-Rhodamine 110 (Ub-Rho) Cleavage Assay

This is a fluorescence-based assay to measure the enzymatic activity of DUBs and the potency of their inhibitors.

Principle: The substrate, Ubiquitin-Rhodamine 110, is non-fluorescent. Upon cleavage of the amide bond between ubiquitin and rhodamine 110 by an active DUB, the highly fluorescent rhodamine 110 is released. The increase in fluorescence intensity is proportional to the DUB activity.[9][10]

Protocol Outline:

- Reagents and Buffers:

- Assay Buffer: 20 mM Tris-HCl (pH 8.0), 2 mM CaCl₂, 2 mM β-Mercaptoethanol, 0.05% CHAPS.[9]
- Enzyme: Purified recombinant VCPIP1.
- Substrate: Ubiquitin-Rhodamine 110 (Ub-Rho110).[9]
- Inhibitor: **Vcpip1-IN-1** (CAS-12290-201) dissolved in DMSO.
- Procedure:
 - Dispense a solution of VCPIP1 into a 384-well or 1536-well black plate.[9][11]
 - Add the inhibitor at various concentrations and incubate at room temperature for 30 minutes.[9]
 - Initiate the reaction by adding the Ub-Rho110 substrate.[9]
 - Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[10][11]
- Data Analysis:
 - Calculate the initial reaction rates from the linear phase of the fluorescence increase.
 - Normalize the rates to a DMSO control (100% activity).
 - Plot the normalized rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In-Cell Target Engagement Assay using Activity-Based Probes (ABPP)

This method assesses the ability of an inhibitor to bind to its target enzyme within a cellular context.

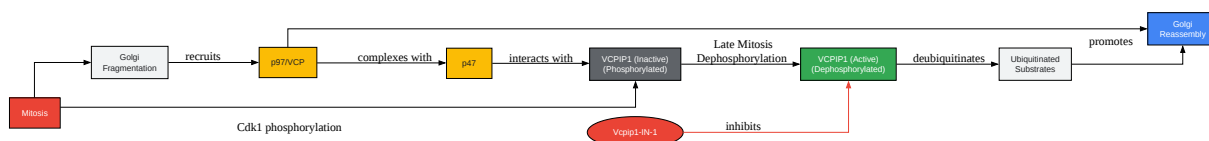
Principle: A cell-permeable, biotinylated ubiquitin probe with a reactive "warhead" (e.g., propargylamide - PA) is introduced into cells. This probe covalently binds to the active site of DUBs. If a DUB is pre-bound by an inhibitor, the probe cannot bind. The extent of probe labeling is then quantified, typically by immunoprecipitation followed by western blotting or mass spectrometry.[12][13][14]

Protocol Outline:

- Reagents and Materials:
 - Cell line expressing the target DUB (e.g., HEK293T cells).
 - **Vcpi1-IN-1** (CAS-12290-201).
 - Cell-permeable ubiquitin probe (e.g., Biotin-cR10-Ub-PA).[14]
 - Cell lysis buffer.
 - Streptavidin beads for immunoprecipitation.
 - Antibodies for western blotting (e.g., anti-VCPIP1, anti-biotin).
- Procedure:
 - Treat cells with varying concentrations of **Vcpi1-IN-1** for a specified time.
 - Add the cell-permeable ubiquitin probe and incubate.
 - Lyse the cells and immunoprecipitate the probe-labeled proteins using streptavidin beads.
 - Elute the bound proteins and analyze by western blot using an antibody against VCPIP1.
- Data Analysis:
 - Quantify the band intensity of VCPIP1 in the western blot.
 - A decrease in the band intensity with increasing inhibitor concentration indicates successful target engagement.

Signaling Pathways and Experimental Workflows

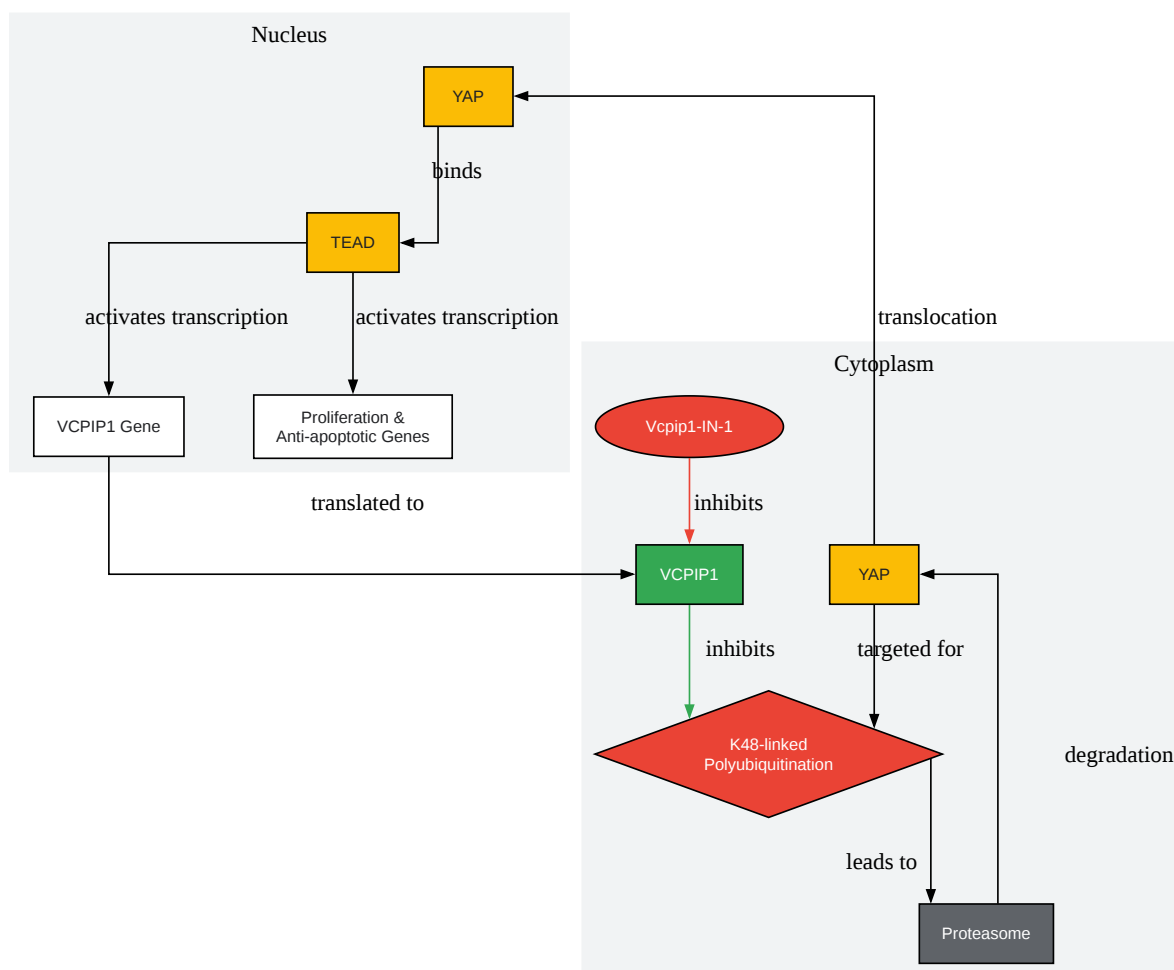
Vcpip1 in Golgi Reassembly



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Caption: VCP1's role in p97/p47-mediated post-mitotic Golgi reassembly.

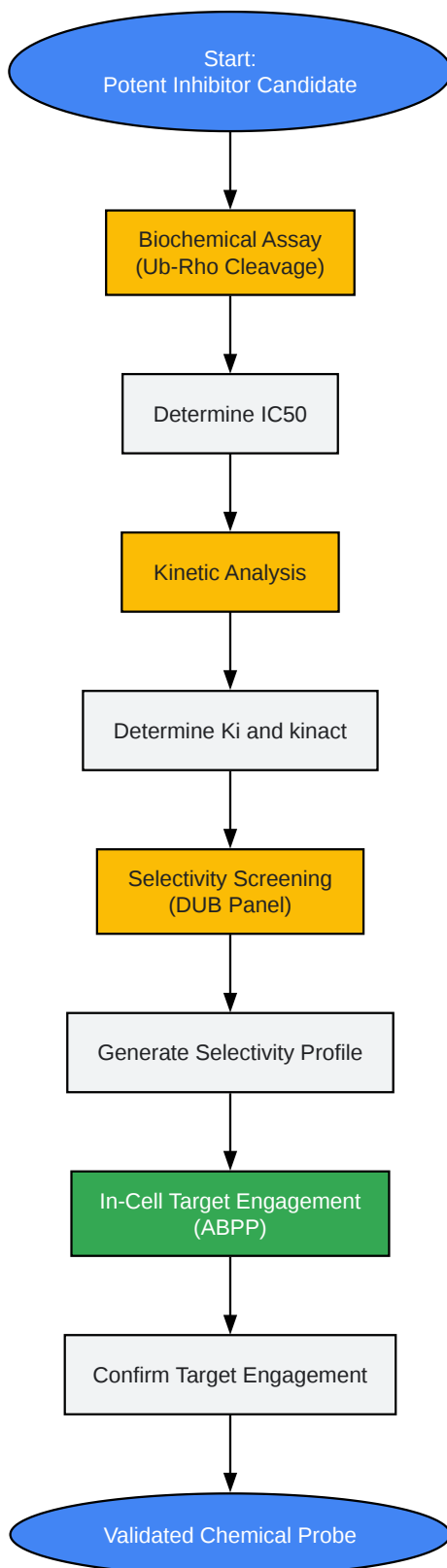
Vcpip1 in Hippo/YAP Signaling in Pancreatic Cancer



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Caption: Positive feedback loop of VCPIP1 and YAP in pancreatic cancer.[3]

Experimental Workflow for Inhibitor Characterization



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Caption: Workflow for the characterization of a VCPIP1 inhibitor.

Conclusion

Vcpi1/VCIP135 is a multifaceted deubiquitinase with critical roles in cellular homeostasis and disease. The development of **Vcpi1-IN-1** (CAS-12290-201) provides a valuable chemical tool for the further elucidation of VCPIP1's functions and serves as a promising starting point for the development of novel therapeutics targeting pancreatic cancer and potentially other diseases where VCPIP1 activity is dysregulated. This guide provides a foundational understanding of VCPIP1 and its inhibitor, intended to facilitate further research and drug discovery efforts in this area.

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